Lipophilicity Comparison: Hydroxymethyl vs. Methyl at 5-Position
The predicted octanol-water partition coefficient (LogP) is a key determinant of aqueous solubility and membrane permeability. The 5-hydroxymethyl derivative exhibits a significantly lower predicted LogP compared to its 5-methylated analog, indicating a marked increase in hydrophilicity [1] .
| Evidence Dimension | Predicted LogP (XLogP3 vs. ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 6232-82-2): ACD/LogP = 2.74 |
| Quantified Difference | ΔLogP ≈ -1.84 (the target compound is ~1.84 log units more hydrophilic) |
| Conditions | Computed property. Target: PubChem XLogP3. Comparator: ChemSpider ACD/LogP (version 14.00). Both are in silico predictions. |
Why This Matters
A nearly 70-fold difference in predicted lipophilicity translates to vastly superior aqueous solubility for the target compound, which is critical for in vitro assay compatibility and can influence oral absorption and tissue distribution in vivo.
- [1] PubChem. (2024). Computed Properties for CID 20533549, XLogP3-AA = 0.9. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20533549 View Source
